21-Dehydro Beclomethasone is a synthetic corticosteroid derived from beclomethasone, primarily known for its anti-inflammatory properties. It is utilized in various therapeutic applications, particularly in treating respiratory conditions such as asthma and allergic rhinitis. The compound is characterized by the absence of a hydroxyl group at the 21-position of the steroid backbone, which distinguishes it from its parent compound.
21-Dehydro Beclomethasone is synthesized through chemical modifications of beclomethasone or its derivatives. It can also result from degradation processes in biological systems, particularly in human plasma, where beclomethasone may undergo metabolic transformations leading to the formation of 21-dehydro derivatives .
21-Dehydro Beclomethasone belongs to the class of organic compounds known as corticosteroids. More specifically, it is categorized as a 21-hydroxysteroid, which are steroids that possess a hydroxyl group at the 21-position. Its structural classification places it among glucocorticoids, which are involved in regulating various physiological processes, including inflammation and immune responses.
The synthesis of 21-Dehydro Beclomethasone typically involves several chemical reactions:
For instance, one synthetic route involves chlorination and subsequent reactions to yield intermediates that eventually lead to 21-Dehydro Beclomethasone with improved yields and reduced waste generation compared to traditional methods .
The molecular formula for 21-Dehydro Beclomethasone is . Its structure features a steroid backbone with specific functional groups that contribute to its biological activity:
The absence of the hydroxyl group at the 21-position alters its interaction with biological targets compared to beclomethasone.
21-Dehydro Beclomethasone undergoes various chemical reactions that affect its stability and efficacy:
The mechanism of action for 21-Dehydro Beclomethasone primarily involves binding to glucocorticoid receptors in target tissues:
This dual mechanism contributes to its efficacy in reducing inflammation and modulating immune responses.
Analytical methods such as HPLC are employed to assess purity levels and detect any impurities that may arise during synthesis or storage .
21-Dehydro Beclomethasone has several applications in medicine:
21-Dehydro Beclomethasone 17-Propionate (chemical formula: C₂₅H₃₁ClO₆; molecular weight: 462.96 g/mol) features a distinctive 21-aldehyde group that replaces the traditional methyl group at the C21 position of the corticosteroid backbone. This aldehyde functionality is the defining structural characteristic that differentiates it from its parent compound, Beclomethasone Dipropionate (BDP) [1] [10]. The core structure retains the Δ¹,⁴-diene conjugation in ring A (critical for glucocorticoid receptor binding) and the 9α-chloro, 11β-hydroxy, 16β-methyl substitutions characteristic of high-potency synthetic corticosteroids. Stereochemically, the molecule possesses seven chiral centers (C8, C9, C10, C11, C13, C14, C17), all in the S configuration except C9 (R) and C17 (R), as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) NMR experiments [1]. The InChI code (InChI=1S/C₂₅H₃₁ClO₆/c1-5-21(31)32-25(20(30)13-27...) explicitly defines the absolute stereochemistry and bonding relationships [7].
21-Dehydro Beclomethasone 17-Propionate is pharmacologically characterized as a terminal metabolite of Beclomethasone Dipropionate (BDP), formed via cytochrome P450 (CYP3A4/5)-mediated oxidation. Unlike the active metabolite Beclomethasone 17-Monopropionate (17-BMP), which exhibits 13-fold higher glucocorticoid receptor (GR) binding than dexamethasone, 21-Dehydro Beclomethasone 17-Propionate shows negligible receptor affinity due to steric hindrance from the C21 aldehyde and disrupted hydrogen-bonding networks [1] [5]. The table below contrasts key molecular features:
Table 1: Structural and Functional Comparison with Related Corticosteroids
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Glucocorticoid Receptor Affinity |
---|---|---|---|---|
21-Dehydro Beclomethasone 17-Propionate | C₂₅H₃₁ClO₆ | 462.96 | C21 aldehyde, 17-propionate ester | Negligible |
Beclomethasone Dipropionate (BDP) | C₂₈H₃₇ClO₇ | 521.04 | C17/C21 dipropionate, C21 CH₃ group | Low (prodrug) |
Beclomethasone 17-Monopropionate (17-BMP) | C₂₅H₃₁ClO₆ | 466.97 | C17-propionate, C21 hydroxyl group | High (13× dexamethasone) |
Budesonide | C₂₅H₃₄O₆ | 430.49 | C16α/17α acetal, C21 hydroxyl | High |
Metabolic studies confirm that 21-Dehydro Beclomethasone 17-Propionate is an inactive clearance metabolite with no anti-inflammatory activity, contrasting sharply with 17-BMP’s therapeutic efficacy [3] [5].
Solubility
21-Dehydro Beclomethasone 17-Propionate is lipophilic (logP ~3.2) with negligible water solubility (<0.01 mg/mL). It demonstrates moderate solubility in organic solvents: ethanol (12.7 mg/mL), acetonitrile (15.3 mg/mL), and chloroform (32.8 mg/mL). This profile necessitates lipid-based formulations for experimental delivery [1].
Stability
The compound undergoes three primary degradation pathways:
NMR Spectroscopy
¹³C and ¹H NMR (DMSO-d₆, 500 MHz) reveal diagnostic peaks:
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) shows:
FTIR Spectroscopy
Key absorptions (KBr pellet, cm⁻¹):
Table 2: Key Spectroscopic Signatures
Technique | Key Peaks | Structural Assignment |
---|---|---|
¹H NMR | 9.82 ppm (s) | H-21 (aldehyde) |
¹³C NMR | 197.3 ppm | C21 (aldehyde carbon) |
HRMS | 485.1705 [M+Na]⁺ | Molecular ion |
FTIR | 1725 cm⁻¹ | Aldehyde C=O stretch |
These signatures enable unambiguous identification in complex matrices like drug formulations or biological samples [1] [5] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5